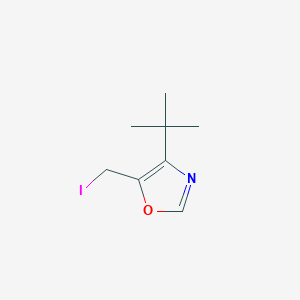

4-(Tert-butyl)-5-(iodomethyl)oxazole

Description

Properties

Molecular Formula |

C8H12INO |

|---|---|

Molecular Weight |

265.09 g/mol |

IUPAC Name |

4-tert-butyl-5-(iodomethyl)-1,3-oxazole |

InChI |

InChI=1S/C8H12INO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |

InChI Key |

NCLCFIUCRGPFBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(OC=N1)CI |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Tert-butyl)-5-(iodomethyl)oxazole

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the oxazole ring bearing the tert-butyl substituent at the 4-position.

- Introduction of the iodomethyl group at the 5-position via halogenation or halomethylation reactions.

Two main approaches can be identified in the literature:

Preparation of 4-(Tert-butyl)oxazole Precursors

The tert-butyl substituent at the 4-position is often introduced during or prior to oxazole ring formation. According to patent US8921572B2, tertiary alcohols such as tert-butanol serve as solvents and reaction media that favor formation of tert-butyl-substituted heterocycles without side reactions like alkoxylation, which can deactivate subsequent transformations.

Typical synthetic routes to 4-tert-butyl oxazoles involve condensation of oxime derivatives with carbonyl compounds under acid catalysis, often in tert-butanol or aromatic solvents such as toluene or chlorobenzene. This method provides 3-unsubstituted 4,5-dihydroisoxazole intermediates, which can be further functionalized.

Introduction of the Iodomethyl Group at the 5-Position

The key step for preparing this compound is the selective iodination of a methyl group at the 5-position of the oxazole ring.

Halogenation via N-Halosuccinimides or Molecular Halogens

A common method involves the use of electrophilic halogenating agents such as N-bromosuccinimide (NBS) or iodine in the presence of bases or catalysts. For example, bromination of oxazoles at the 5-position has been reported using NBS in tetrahydrofuran at low temperatures (0 °C to –78 °C), followed by iodination through halogen exchange or direct iodination.

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Insights

- The use of tert-butanol as a solvent is crucial to avoid formation of unreactive alkoxy-substituted byproducts during oxazole synthesis.

- Lithiation followed by iodination provides a high degree of regioselectivity for substitution at the 5-position of oxazoles, enabling efficient synthesis of 5-iodomethyl derivatives.

- The halomethylation method involving iodine and sodium bicarbonate in acetonitrile offers an industrially scalable and mild approach to introduce iodomethyl groups on heterocycles.

- One-pot processes combining halogenation and subsequent functionalization steps reduce purification needs and improve overall efficiency.

- Temperature control is critical in halogenation steps to avoid over-halogenation or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-5-(iodomethyl)oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like tert-butyl hydroperoxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Tert-butyl)-5-(iodomethyl)oxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-5-(iodomethyl)oxazole involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(tert-butyl)-5-(iodomethyl)oxazole with structurally or functionally analogous oxazole derivatives, highlighting key physical properties, substituent effects, and applications:

*Calculated based on atomic composition.

Key Comparative Insights:

Halogen Reactivity :

- The iodomethyl group in This compound is expected to exhibit stronger halogen bonding compared to bromine or chlorine analogs (e.g., 2-(bromomethyl)-5-(tert-butyl)oxazole ), owing to iodine’s larger atomic radius and higher polarizability .

- Chlorinated derivatives like 5-(4-chlorophenyl)-4-(chloromethyl)-1,3-oxazole may show lower reactivity in cross-coupling reactions compared to iodinated compounds .

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the oxazole ring, whereas electron-donating groups (e.g., methoxy in 2o) may modulate electronic properties for optoelectronic applications .

Biological and Material Applications :

- Halogenated oxazoles like 2,5-bis(4-bromophenyl)oxazole are used in luminescent materials due to heavy atom effects , while iodine-substituted variants could enhance these properties.

- Carboxylic acid-functionalized oxazoles (e.g., 5-(4-(tert-butyl)phenyl)oxazole-2-carboxylic acid ) are valuable in metal-organic frameworks (MOFs) .

Synthetic Utility :

- Iodomethyl-substituted oxazoles serve as intermediates in pharmaceuticals, analogous to brominated compounds used in the synthesis of anticoagulants like rivaroxaban .

Research Findings and Mechanistic Considerations

- Halogen Bonding : Iodine’s role in halogen bonding is critical in crystal engineering, as demonstrated in oxazole cocrystals with perfluorinated iodobenzenes . The tert-butyl group may disrupt packing efficiency but enhance selectivity in supramolecular assemblies.

- Steric Effects : Bulky tert-butyl groups in This compound could hinder nucleophilic attacks at the 5-position, necessitating optimized reaction conditions for further derivatization .

- Thermal Stability : High melting points in disubstituted oxazoles (e.g., 2m at 176–178°C ) suggest that tert-butyl-iodomethyl derivatives may exhibit similar thermal robustness.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(tert-butyl)-5-(iodomethyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxazole derivatives often involves halogenation or multicomponent reactions (MCRs). For example, iodomethyl groups can be introduced via halogenation of precursor alcohols or thiols using reagents like iodine in the presence of triphenylphosphine (e.g., Appel reaction). A related protocol for a tert-butyl oxazole derivative used an MCR with bromo oxazole intermediates, yielding the product in 33% after optimization . Reaction monitoring via TLC (as described in ) and temperature control (70–80°C in PEG-400 media) are critical for reproducibility .

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Methodological Answer : Characterization should include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl at C4, iodomethyl at C5). Chemical shifts for oxazole protons typically appear between 6.5–8.5 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for a related oxazole derivative with a tert-butyl group (R factor = 0.050) .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., deviation < 5 ppm) .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : The iodomethyl group is light- and moisture-sensitive. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may trigger dehydrohalogenation. Safety protocols from similar oxazole compounds emphasize using inert atmospheres (N) during reactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or viral proteases). The tert-butyl group may enhance hydrophobic interactions, as seen in isoxazole-based anticancer agents .

- DFT Calculations : Analyze electron density maps to assess the iodomethyl group’s electrophilicity, which influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and control for residual solvents (e.g., DMF) that may affect assays .

- Assay Conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines and incubation times. For example, tert-butyl substituents in oxazoles showed variable IC values against cancer cells depending on media serum content .

Q. How can the reactivity of the iodomethyl group be leveraged for site-selective functionalization?

- Methodological Answer : The iodomethyl moiety serves as a handle for:

- Nucleophilic Substitution : Replace iodine with amines or thiols (e.g., using DMSO as a solvent at 60°C) .

- Cross-Coupling : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance.

- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption. The tert-butyl group may improve logP values, enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.